molecular formula C21H29N3O2S B4055369 N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

Cat. No.: B4055369
M. Wt: 387.5 g/mol
InChI Key: YAEPTLPCGJEMAR-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19804835 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , highlights the therapeutic potential of glutaminase inhibition in cancer treatment. BPTES and its analogs have been evaluated for their ability to inhibit kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism, demonstrating significant anticancer activity in vitro and in vivo against human lymphoma B cells and mouse xenograft models. This suggests that compounds with similar structural features may also serve as potential anticancer agents by targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated compounds with thiazolyl and acetamide groups for their antimicrobial properties. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared and found to possess significant antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Yu et al., 2014).

Antitumor and Anticonvulsant Evaluations

Compounds containing thiazole and acetamide functionalities have been synthesized and assessed for their antitumor and anticonvulsant activities. For example, studies have shown that these compounds exhibit promising inhibitory effects on various cancer cell lines and significant anticonvulsant activity in preclinical models. This indicates the potential use of such compounds in the treatment of cancer and seizure disorders, underscoring the importance of structural features like thiazole and acetamide in medicinal chemistry (Albratty et al., 2017).

Optoelectronic Applications

Thiazole-based compounds have also found applications in optoelectronics. Research on thiazole-containing polythiophenes has explored their electrochemical properties and potential use in electronic devices. These studies highlight the role of thiazole and related heterocycles in developing materials with desirable optoelectronic properties, such as conducting polymers for use in electronic applications (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-5-8-24-14(2)16(20-17(24)10-21(3,4)11-18(20)25)9-19(26)22-7-6-15-12-27-13-23-15/h12-13H,5-11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPTLPCGJEMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1CC(CC2=O)(C)C)CC(=O)NCCC3=CSC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
Reactant of Route 6
N-[2-(1,3-thiazol-4-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide

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